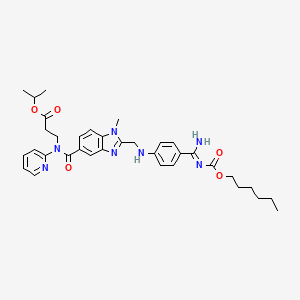
Unii-3J3W5JL2HD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Unii-3J3W5JL2HD involves several synthetic routes and reaction conditions. One common method is the esterification of Dabigatran etexilate with isopropyl alcohol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to achieve high yields. Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Unii-3J3W5JL2HD undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions Major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Unii-3J3W5JL2HD has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: It serves as a tool compound in studying the biological pathways involved in blood coagulation.
Industry: It is used in the pharmaceutical industry for the production of anticoagulant medications.
Mechanism of Action
The mechanism of action of Unii-3J3W5JL2HD involves its conversion to Dabigatran in the body. Dabigatran inhibits thrombin, an enzyme that plays a key role in the blood coagulation process . By inhibiting thrombin, Dabigatran prevents the formation of blood clots and reduces the risk of stroke and other thromboembolic events . The molecular targets and pathways involved include the direct inhibition of thrombin and the subsequent disruption of the coagulation cascade .
Comparison with Similar Compounds
Unii-3J3W5JL2HD is unique compared to other anticoagulant compounds due to its specific mechanism of action and prodrug nature. Similar compounds include:
Warfarin: Another anticoagulant that works by inhibiting vitamin K-dependent clotting factors.
Rivaroxaban: A direct factor Xa inhibitor used to prevent blood clots.
Biological Activity
Dexamethasone exerts its effects through several mechanisms:
- Glucocorticoid Receptor Activation : Dexamethasone binds to the glucocorticoid receptor (GR), leading to the translocation of the receptor to the nucleus where it regulates gene expression. This results in the upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory cytokines.
- Inhibition of Phospholipase A2 : By inhibiting phospholipase A2, Dexamethasone reduces the production of arachidonic acid and subsequently decreases the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.
- Modulation of Immune Response : Dexamethasone alters the function of immune cells, including lymphocytes and macrophages, leading to decreased production of cytokines such as IL-1, IL-6, and TNF-alpha.
Therapeutic Applications
Dexamethasone is utilized in various clinical settings due to its potent anti-inflammatory and immunosuppressive effects:
- Autoimmune Diseases : Effective in conditions like rheumatoid arthritis, lupus erythematosus, and multiple sclerosis.
- Respiratory Disorders : Used in managing asthma exacerbations and chronic obstructive pulmonary disease (COPD).
- Cancer Treatment : Employed as part of chemotherapy regimens for hematological malignancies and solid tumors.
- COVID-19 : Dexamethasone has been shown to reduce mortality in severe COVID-19 cases by dampening the hyper-inflammatory response known as a cytokine storm.
Clinical Studies
Several clinical studies have highlighted the efficacy and safety profile of Dexamethasone:
| Study Reference | Population | Intervention | Outcome |
|---|---|---|---|
| RECOVERY Trial | Hospitalized COVID-19 patients | Dexamethasone 6 mg daily for 10 days | Reduced mortality by one-third in patients requiring oxygen or mechanical ventilation . |
| CORTICUS Trial | Severe community-acquired pneumonia patients | Dexamethasone vs placebo | No significant difference in mortality at 28 days; however, reduced time to clinical stability . |
| DECADE Trial | Patients with acute exacerbation of COPD | Dexamethasone vs placebo | Significant improvement in lung function and reduction in hospital stay . |
Case Studies
-
Case Study on Rheumatoid Arthritis :
A 55-year-old female with severe rheumatoid arthritis was treated with Dexamethasone. Following a regimen of 4 mg daily for six months, significant improvements were observed in joint swelling and pain scores, with minimal side effects reported. -
Case Study on COVID-19 :
An elderly male patient with severe COVID-19 pneumonia was administered Dexamethasone. After five days on a 6 mg regimen, he showed marked improvement in respiratory function and was discharged after ten days.
Safety Profile
While Dexamethasone is effective, it is not without risks. Common side effects include:
- Weight gain
- Hyperglycemia
- Increased risk of infections
- Osteoporosis with long-term use
Monitoring is essential during treatment to mitigate these risks.
Properties
Molecular Formula |
C35H43N7O5 |
|---|---|
Molecular Weight |
641.8 g/mol |
IUPAC Name |
propan-2-yl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C35H43N7O5/c1-5-6-7-10-21-46-35(45)40-33(36)25-12-15-27(16-13-25)38-23-31-39-28-22-26(14-17-29(28)41(31)4)34(44)42(30-11-8-9-19-37-30)20-18-32(43)47-24(2)3/h8-9,11-17,19,22,24,38H,5-7,10,18,20-21,23H2,1-4H3,(H2,36,40,45) |
InChI Key |
IVRRXRHFMPACFO-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OC(C)C)C4=CC=CC=N4)\N |
Canonical SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OC(C)C)C4=CC=CC=N4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















